4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate
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Overview
Description
4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium ring, a hydrazono group, and a p-anisyl moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate typically involves the reaction of p-anisylmethylhydrazine with 1-methylpyridinium methyl sulphate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydrazono group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzyl alcohol
- p-Anisic acid
- 4-Methoxybenzoyl chloride
Uniqueness
Compared to similar compounds, 4-(((p-Anisyl)methylhydrazono)methyl)-1-methylpyridinium methyl sulphate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
68912-02-7 |
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Molecular Formula |
C16H21N3O5S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;methyl sulfate |
InChI |
InChI=1S/C15H18N3O.CH4O4S/c1-17-10-8-13(9-11-17)12-16-18(2)14-4-6-15(19-3)7-5-14;1-5-6(2,3)4/h4-12H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
OZNLSKRKXXKXQO-UHFFFAOYSA-M |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=C(C=C2)OC.COS(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=C(C=C2)OC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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